![molecular formula C17H12F2N2OS B2857943 N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 303997-94-6](/img/structure/B2857943.png)
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Description
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, gout, and menstrual cramps. Diflunisal belongs to the salicylate family of drugs and is structurally similar to aspirin. The chemical formula of Diflunisal is C13H8F2N2O2S.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a compound of interest in medicinal chemistry due to its potential as a pharmacophore. The presence of a thiazole ring, often found in drugs, suggests it could be a key scaffold in the design of new therapeutic agents. Its synthesis involves standard procedures, indicating scalability for pharmaceutical development .
Structural Biology: Crystallography
The compound’s ability to form crystals makes it valuable for X-ray crystallography studies. Understanding its 3D structure can provide insights into molecular interactions and binding affinities, which are crucial for drug discovery and design .
Oncology: Cancer Research
Fluorinated compounds like this one have shown promise in oncology. They can be used to design inhibitors targeting cancer pathways, such as mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1, which are implicated in tumor growth and proliferation .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRWZQPXWGTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
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